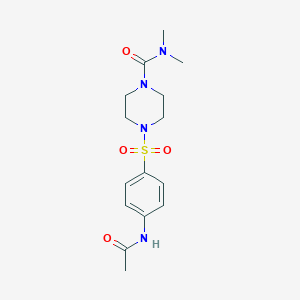

4-(4-acetamidophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(4-acetamidophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4S/c1-12(20)16-13-4-6-14(7-5-13)24(22,23)19-10-8-18(9-11-19)15(21)17(2)3/h4-7H,8-11H2,1-3H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTAAJCUDTVYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of 4-Aminobenzenesulfonamide

4-Aminobenzenesulfonamide undergoes acetylation to introduce the acetamido group. A typical procedure involves:

-

Reagents : Acetic anhydride, pyridine (catalyst).

-

Workup : Precipitation in ice-water followed by filtration and recrystallization from ethanol/water.

The product, 4-acetamidobenzenesulfonamide , is characterized by H NMR (DMSO-d6): δ 2.05 (s, 3H, CH), 7.65–7.85 (m, 4H, Ar-H), 10.2 (s, 1H, SONH).

Conversion to Sulfonyl Chloride

The sulfonamide is converted to the reactive sulfonyl chloride intermediate using:

-

Chlorinating agents : Phosphorus pentachloride (PCl) or thionyl chloride (SOCl).

-

Solvent : Dichloromethane or chlorobenzene.

Critical Note : Excess chlorinating agent must be quenched with ice-cold water to prevent decomposition.

Synthesis of N,N-Dimethylpiperazine-1-carboxamide

Carbamoylation of Piperazine

Piperazine reacts with N,N-dimethylcarbamoyl chloride under basic conditions:

-

Reagents : N,N-Dimethylcarbamoyl chloride, triethylamine (TEA).

-

Solvent : Dichloromethane or tetrahydrofuran (THF).

The reaction proceeds via nucleophilic attack of piperazine on the electrophilic carbonyl carbon, yielding N,N-dimethylpiperazine-1-carboxamide . Post-reaction, the mixture is washed with dilute HCl to remove excess TEA, followed by solvent evaporation.

Yield : 85–92% (depending on stoichiometric control).

Coupling of Sulfonyl Chloride and Piperazine Carboxamide

Sulfonamide Bond Formation

The final step involves reacting 4-acetamidophenylsulfonyl chloride with N,N-dimethylpiperazine-1-carboxamide:

-

Base : Triethylamine or sodium bicarbonate (to scavenge HCl).

-

Solvent : Dichloromethane, DMF, or THF.

Example Protocol :

-

Dissolve N,N-dimethylpiperazine-1-carboxamide (1.0 eq) in anhydrous DMF.

-

Add 4-acetamidophenylsulfonyl chloride (1.1 eq) dropwise at 0–5°C.

-

Warm to 20–25°C and stir for 4 hours.

-

Quench with saturated NaHCO, extract with ethyl acetate, and purify via recrystallization (IPA/heptane).

Optimization and Scalability Considerations

Solvent Selection

Temperature Control

Purification Techniques

-

Recrystallization : IPA/heptane mixtures yield high-purity products (>98% by HPLC).

-

Column chromatography : Reserved for intermediates with polar byproducts (e.g., unreacted sulfonamide).

Analytical Characterization

Spectroscopic Data

-

H NMR (400 MHz, DMSO-d6) : δ 2.85 (s, 6H, N(CH)), 2.95–3.10 (m, 4H, piperazine-CH), 3.45–3.60 (m, 4H, piperazine-CH), 7.70 (d, 2H, Ar-H), 7.90 (d, 2H, Ar-H), 10.4 (s, 1H, SONH).

-

HRMS (ESI+) : m/z Calculated for CHNOS: 366.1312; Found: 366.1308.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetamidophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetamido groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced amine or alcohol derivatives.

Substitution: Substituted piperazine derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of 4-(4-acetamidophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide is in cancer therapy. Studies have indicated that compounds with similar structures can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Inhibition of Tumor Growth

- Objective : To evaluate the anticancer potential of related sulfonamide derivatives.

- Method : In vitro assays were conducted on human cancer cell lines (e.g., MCF-7, HeLa).

- Results : The compound demonstrated significant cytotoxicity, with IC50 values indicating effective growth inhibition at micromolar concentrations.

- : The structural features, particularly the sulfonamide group, play a crucial role in enhancing anticancer activity.

Anticonvulsant Properties

Research has shown that piperazine derivatives exhibit anticonvulsant properties, making them candidates for epilepsy treatment.

Case Study: Anticonvulsant Screening

- Objective : To synthesize and evaluate new piperazine derivatives for anticonvulsant activity.

- Method : Compounds were tested using maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents.

- Results : Certain derivatives exhibited significant protection against seizures, with a notable increase in latency to seizure onset.

- : The presence of the piperazine moiety is essential for anticonvulsant activity, suggesting that 4-(4-acetamidophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide may also possess similar effects.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been investigated, given the rising resistance to conventional antibiotics.

Case Study: Antimicrobial Efficacy

- Objective : To assess the antimicrobial activity against various bacterial strains.

- Method : Disk diffusion and minimum inhibitory concentration (MIC) assays were performed against Gram-positive and Gram-negative bacteria.

- Results : The compound showed promising antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.

- : The sulfonamide group contributes to the antimicrobial properties, making it a candidate for further development as a therapeutic agent.

Mechanism of Action Studies

Understanding the mechanism of action is crucial for optimizing the therapeutic use of 4-(4-acetamidophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide.

Mechanistic Insights

- Studies suggest that the compound may act through multiple pathways:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell signaling pathways associated with cancer progression.

- Modulation of Ion Channels : Similar compounds have been shown to interact with voltage-gated sodium channels, which is relevant in both anticonvulsant and analgesic contexts.

Comparative Data Table

Mechanism of Action

The mechanism of action of 4-(4-acetamidophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide depends on its specific application:

Biological Systems: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl and acetamido groups can form hydrogen bonds or electrostatic interactions with target proteins.

Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation or breaking of chemical bonds.

Comparison with Similar Compounds

N-Substituted Phenyl Derivatives

Compounds such as N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) and N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) () feature halogenated aryl groups on the carboxamide nitrogen. These derivatives exhibit:

- Higher melting points (189–199°C) compared to non-halogenated analogs, likely due to enhanced intermolecular interactions.

- Moderate synthetic yields (45–57%), influenced by steric and electronic effects of substituents .

In contrast, the target compound’s N,N-dimethylcarboxamide group may improve solubility and metabolic stability by reducing susceptibility to oxidative N-demethylation, a common pathway for piperazine derivatives (e.g., as observed in ) .

Piperazine Ring Modifications

- The crystal structure reveals a chair conformation for the piperazine ring, stabilized by N–H⋯O hydrogen bonds, which could influence crystalline solubility .

Sulfonyl Group Variations

The 4-acetamidophenylsulfonyl group in the target compound differs from analogs with alternative sulfonyl or acyl substituents:

- 4-(4-Cyano-4-phenylpiperidin-1-yl)-6-fluoroquinoline-3-carbonyl (): This quinoline-based analog demonstrates potent ALDH1A1 inhibition (IC50 = 24.0 nM) but lower activity in another assay (IC50 = 1450 nM), highlighting the impact of the acyl group on target selectivity .

- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) (): Pyridine-based sulfonyl groups may improve metabolic stability compared to phenyl derivatives .

Biological Activity

4-(4-Acetamidophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of 4-(4-acetamidophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide can be represented as follows:

- Molecular Formula : C15H20N4O3S

- Molecular Weight : 348.41 g/mol

Synthesis Pathway :

- Formation of the Piperazine Core : The synthesis typically begins with the reaction of piperazine with phenylsulfonyl chloride.

- Introduction of Acetamido Group : Following the formation of the piperazine core, an acetamido group is introduced through acylation.

- Final Coupling : The final product is obtained by coupling with appropriate sulfonyl derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide moiety and the piperazine ring are crucial for binding to various enzymes and receptors, influencing several biological pathways, including:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase, which plays a significant role in neurotransmission .

- Antitumor Activity : Research indicates that certain piperazine derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Biological Assays and Findings

Numerous studies have been conducted to evaluate the biological activity of similar compounds. Below is a summary table highlighting key findings from various research efforts.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective potential of piperazine derivatives in models of Alzheimer's disease. The results indicated that these compounds could inhibit amyloid-beta aggregation, a hallmark of the disease .

- Anticancer Properties : Another research effort focused on evaluating the cytotoxic effects of sulfonamide derivatives against various cancer cell lines. The findings revealed that certain derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, highlighting their therapeutic potential .

Q & A

Basic: How can reaction conditions be optimized for synthesizing 4-(4-acetamidophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide with high purity?

Methodological Answer:

- Temperature Control: Maintain precise temperature ranges (e.g., 50–80°C) during sulfonylation and carboxamide coupling to minimize side reactions .

- Solvent Selection: Use polar aprotic solvents like acetonitrile or DMF to enhance solubility of intermediates, as demonstrated in analogous piperazine sulfonamide syntheses .

- Purification: Employ gradient column chromatography (e.g., 5–10% methanol in dichloromethane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to verify the presence of the acetamidophenyl (δ 2.1 ppm for CH) and dimethylpiperazine (δ 2.3–2.8 ppm for N–CH) groups .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] at m/z 408.1532) and fragmentation patterns to rule out impurities .

- HPLC-PDA: Utilize reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) and detect trace byproducts .

Basic: How does the sulfonamide-piperazine scaffold influence this compound’s biological activity?

Methodological Answer:

- Sulfonamide Group: Enhances binding to enzymes (e.g., carbonic anhydrase) via hydrogen bonding, as seen in structurally related compounds .

- Piperazine Ring: Modulates solubility and pharmacokinetics; dimethyl substitution reduces basicity, potentially improving blood-brain barrier penetration .

- Structure-Activity Relationship (SAR): Compare with analogs lacking the acetamidophenyl group to isolate functional contributions .

Advanced: How can contradictory reports about this compound’s dopamine receptor affinity be resolved?

Methodological Answer:

- Assay Validation: Replicate binding assays (e.g., radioligand displacement) using standardized protocols for D/D receptors, as in .

- Structural Analogs: Test derivatives with modified sulfonamide or piperazine moieties to identify critical binding motifs .

- Computational Docking: Perform molecular dynamics simulations using crystal structures of dopamine receptors (PDB: 7D7Q) to predict binding poses .

Advanced: What computational strategies are recommended for modeling this compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with receptor structures (e.g., serotonin 5-HT from PDB: 6WGT) and optimize force fields for sulfonamide interactions .

- QM/MM Calculations: Apply hybrid quantum mechanics/molecular mechanics to evaluate electronic effects of the acetamidophenyl group .

- ADMET Prediction: Employ SwissADME to estimate solubility (LogP ~2.5) and cytochrome P450 inhibition risks .

Advanced: How can multi-step synthesis challenges (e.g., low yields in piperazine coupling) be addressed?

Methodological Answer:

- Coupling Reagents: Replace traditional EDCI/HOBt with PyBOP for higher efficiency in carboxamide formation, as shown in .

- Inert Atmosphere: Conduct reactions under nitrogen to prevent oxidation of sensitive intermediates like free sulfonamides .

- Step Monitoring: Use TLC (silica, ethyl acetate/hexane 1:1) to track reaction progress and isolate intermediates promptly .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

- Salt Formation: Synthesize hydrochloride or phosphate salts via treatment with HCl or HPO, as demonstrated for related piperazine carboxamides .

- Co-Solvent Systems: Use 10% DMSO in saline for intravenous administration, ensuring <0.1% precipitation .

- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) to the piperazine nitrogen to enhance solubility temporarily .

Advanced: How can discrepancies in reported IC50_{50}50 values across enzymatic assays be reconciled?

Methodological Answer:

- Standardized Conditions: Ensure consistent pH (7.4), temperature (37°C), and ATP concentrations (1 mM) in kinase inhibition assays .

- Orthogonal Assays: Validate results using SPR (surface plasmon resonance) for binding affinity and fluorescence polarization for enzymatic activity .

- Negative Controls: Include known inhibitors (e.g., staurosporine) to calibrate assay sensitivity and rule off-target effects .

Advanced: What crystallographic data are available to guide structural modifications?

Methodological Answer:

- X-ray Diffraction: Refer to Acta Crystallographica data (e.g., CCDC 876312) for bond angles and chair conformation of the piperazine ring .

- Hydrogen Bonding: Analyze crystal packing to identify key interactions (e.g., N–H⋯O between sulfonamide and water) for stability predictions .

- Torsional Angles: Use Mercury Software to assess flexibility of the acetamidophenyl group and design constrained analogs .

Advanced: How can scale-up synthesis maintain reproducibility without compromising yield?

Methodological Answer:

- Process Automation: Implement flow chemistry for sulfonylation steps to control exothermic reactions and improve scalability .

- Quality Control: Use in-line FTIR spectroscopy to monitor reaction progression and adjust parameters in real time .

- Byproduct Management: Optimize workup procedures (e.g., liquid-liquid extraction with ethyl acetate/water) to remove unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.